Amorphadiene

Beschreibung

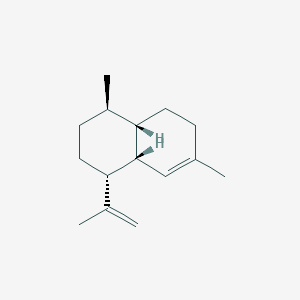

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,4R,4aS,8aR)-4,7-dimethyl-1-prop-1-en-2-yl-1,2,3,4,4a,5,6,8a-octahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9,12-15H,1,5-8H2,2-4H3/t12-,13+,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTAHNDPLDKYJT-CBBWQLFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1CCC(=C2)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H]2[C@H]1CCC(=C2)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239106 | |

| Record name | Amorphadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92692-39-2 | |

| Record name | (-)-Amorpha-4,11-diene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92692-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amorphadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092692392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amorphadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Amorphadiene: A Technical Guide to its Chemical Properties and Analysis

For Researchers, Scientists, and Drug Development Professionals

Amorphadiene is a sesquiterpene of significant interest in the scientific community, primarily for its role as a key precursor in the biosynthesis of the potent antimalarial drug, artemisinin.[1][2] This technical guide provides an in-depth overview of the fundamental chemical properties of this compound, detailed experimental protocols for its analysis, and insights into its biosynthetic pathway.

Core Chemical and Physical Properties

This compound is a volatile, oily organic compound.[3] Its core identifiers and physicochemical properties are summarized in the tables below.

| Identifier | Value | Reference |

| IUPAC Name | (1R,4R,4aS,8aR)-4,7-dimethyl-1-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalene | |

| Synonyms | (-)-Amorpha-4,11-diene | |

| CAS Number | 92692-39-2 | |

| Chemical Formula | C₁₅H₂₄ | |

| Molecular Weight | 204.35 g/mol | |

| Appearance | Colorless Oil | [3] |

| Physicochemical Property | Value | Reference |

| Boiling Point (Predicted) | 271.9 ± 10.0 °C at 760 mmHg | |

| Density (Predicted) | 0.868 ± 0.06 g/cm³ | [3] |

| Vapor Pressure (Predicted) | 0.0 ± 0.3 mmHg at 25°C | |

| Refractive Index (Predicted) | 1.478 | |

| Flash Point (Predicted) | 106.6 ± 13.8 °C |

Solubility and Stability

This compound is a nonpolar compound and is expected to be soluble in a range of organic solvents. While quantitative solubility data is not widely published, it is sparingly soluble in methanol and ethyl acetate, and slightly soluble in chloroform.[3]

Information regarding the chemical stability of this compound is limited, but as a sesquiterpene containing double bonds, it is susceptible to oxidation and may be sensitive to heat, light, and air. For handling and storage, it is recommended to keep the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[4] It should be handled in a well-ventilated area or under a fume hood.[4]

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by its two double bonds. It can undergo reactions typical of alkenes, such as addition reactions. For instance, it can be chemoselectively hydrosilylated or hydroborated, which are key steps in its conversion to dihydroartemisinic acid, a precursor to artemisinin.[5][6][7][8][9] It is incompatible with strong oxidizing agents.

Biosynthesis of this compound

This compound is a natural product synthesized in plants like Artemisia annua.[10][11] The biosynthesis begins with the cyclization of farnesyl pyrophosphate (FPP), a reaction catalyzed by the enzyme this compound synthase (ADS).[2][12] This is the first committed step in the biosynthetic pathway leading to artemisinin.[12] The pathway can be engineered into microorganisms like Saccharomyces cerevisiae (yeast) and Escherichia coli for large-scale production.[7][13]

Biosynthesis of this compound from FPP.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a primary technique for the identification and quantification of this compound. The following is a general protocol based on common practices.[14][15]

Objective: To identify and quantify this compound in a sample matrix.

Materials:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

A suitable capillary column (e.g., non-polar DB-5 or equivalent)

-

Helium carrier gas

-

Sample of this compound dissolved in a volatile organic solvent (e.g., hexane, ethyl acetate) at approximately 10 µg/mL

-

Internal or external standards for quantification (e.g., caryophyllene)

-

Autosampler vials

Procedure:

-

Sample Preparation: Dissolve the sample containing this compound in a suitable volatile solvent like hexane or ethyl acetate to a final concentration of approximately 10 µg/mL.[14] If the sample contains solid particles, it must be filtered through a small plug of glass wool in a Pasteur pipette to prevent clogging of the GC system.[16]

-

Instrument Setup:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation, typically around 250 °C.

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 60 °C), holds for a few minutes, then ramps up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min. The final temperature is held for several minutes to ensure all compounds have eluted.

-

Carrier Gas Flow: Use helium at a constant flow rate, typically around 1 mL/min.

-

Injection Mode: Use a splitless injection for trace analysis or a split injection for more concentrated samples.

-

Mass Spectrometer: Set to scan a mass range appropriate for sesquiterpenes (e.g., m/z 40-350). Use electron ionization (EI) at 70 eV.

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS. Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peaks.

-

Data Analysis:

-

Identify the this compound peak in the TIC based on its retention time, which should be confirmed by running a pure standard.

-

Confirm the identity of the peak by comparing its mass spectrum to a reference spectrum from a library (e.g., NIST) or a pure standard. The mass spectrum of this compound will show a characteristic fragmentation pattern.

-

For quantification, create a calibration curve using standards of known concentrations. The peak area of this compound in the sample can then be used to determine its concentration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is essential for the structural elucidation of this compound.

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation of this compound.

Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

High-quality 5 mm NMR tubes

-

Deuterated solvent (e.g., chloroform-d, CDCl₃)

-

This compound sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1]

-

Internal standard (e.g., tetramethylsilane, TMS)

Procedure:

-

Sample Preparation:

-

Weigh the appropriate amount of this compound. For ¹H NMR, 5-25 mg is typically sufficient. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The solvent should contain an internal standard like TMS for chemical shift referencing.

-

Filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean, dry NMR tube to remove any particulate matter.[16]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

¹H NMR: Acquire the ¹H spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.

-

-

Data Processing and Analysis:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants in the ¹H spectrum to assign the protons to the molecular structure.

-

Analyze the chemical shifts in the ¹³C spectrum to assign the carbon atoms. Two-dimensional NMR experiments like COSY, HSQC, and HMBC can be performed for unambiguous assignment of all proton and carbon signals.[17]

-

General workflow for this compound analysis.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. file.chemscene.com [file.chemscene.com]

- 5. Chemo- and Diastereoselective Hydrosilylation of this compound toward the Synthesis of Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production of this compound in yeast, and its conversion to dihydroartemisinic acid, precursor to the antimalarial agent artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Production of this compound in yeast, and its conversion to dihydroartemisinic acid, precursor to the antimalarial agent artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. research.rug.nl [research.rug.nl]

- 11. research.wur.nl [research.wur.nl]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. uoguelph.ca [uoguelph.ca]

- 15. repository.unar.ac.id [repository.unar.ac.id]

- 16. NMR Sample Preparation [nmr.chem.umn.edu]

- 17. preprints.org [preprints.org]

The Discovery of Amorphadiene Synthase: A Technical Guide to a Key Enzyme in Artemisinin Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of amorpha-4,11-diene synthase (ADS) marked a pivotal moment in understanding the biosynthesis of the potent antimalarial drug, artemisinin. This technical guide provides an in-depth overview of the seminal research that identified and characterized ADS as the key enzyme responsible for the first committed step in the artemisinin biosynthetic pathway. We present a compilation of quantitative data, detailed experimental protocols reconstructed from foundational studies, and visualizations of the key molecular and experimental processes. This document serves as a comprehensive resource for researchers in natural product biosynthesis, metabolic engineering, and drug development.

Introduction

Artemisinin, a sesquiterpene lactone isolated from the plant Artemisia annua, is a cornerstone of modern antimalarial therapies. The low yield of artemisinin from its natural source spurred intensive research into its biosynthetic pathway to enable alternative production methods. A significant breakthrough in this endeavor was the identification of amorpha-4,11-diene synthase (ADS), the enzyme that catalyzes the cyclization of the ubiquitous precursor farnesyl diphosphate (FPP) to form amorpha-4,11-diene, the specific precursor to artemisinin. This discovery, primarily pioneered by the research groups of Bouwmeester, Mercke, and Wallaart in the late 1990s and early 2000s, laid the groundwork for the metabolic engineering of microorganisms to produce artemisinin precursors.[1][2][3][4] This guide revisits the key experiments and findings that established ADS as a critical enzyme in medicinal plant biochemistry.

Quantitative Data

The kinetic properties of amorphadiene synthase have been determined through various studies, providing insights into its catalytic efficiency and substrate affinity. The following tables summarize key quantitative data for the wild-type enzyme and notable mutants.

Table 1: Kinetic Parameters of Wild-Type this compound Synthase

| Substrate | Divalent Cation | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Farnesyl Diphosphate | Mg2+ | 0.9 | - | - | [Mercke et al., 2000][2] |

| Farnesyl Diphosphate | Mn2+ | 13 | - | - | [Mercke et al., 2000][2] |

| Farnesyl Diphosphate | Mg2+ | 3.3 | 6.8 x 10-3 | 2.06 x 103 | [Picaud et al., 2005][5] |

| Farnesyl Diphosphate | Mn2+ | 8.0 | 15.0 x 10-3 | 1.88 x 103 | [Picaud et al., 2005][5] |

| Farnesyl Diphosphate | Co2+ | 0.7 | 1.3 x 10-3 | 1.86 x 103 | [Picaud et al., 2005][5] |

Table 2: Kinetic Parameters of this compound Synthase Mutants

| Mutant | Substrate | kcat (relative to WT) | Km (µM) | kcat/Km (relative to WT) | Reference |

| H448A | Farnesyl Diphosphate | ~1.5 | ~0.25-fold of WT | ~4 | [Fischedick et al., 2018][6][7] |

| T399S/H448A | Farnesyl Diphosphate | ~5 | - | - | [Fischedick et al., 2018][6][7] |

Experimental Protocols

The following are detailed methodologies for the key experiments that were instrumental in the discovery and characterization of this compound synthase. These protocols are reconstructed based on the information provided in the seminal publications.

Purification of this compound Synthase from Artemisia annua

This protocol is based on the methods described by Bouwmeester et al. (1999).

Objective: To isolate and purify native this compound synthase from Artemisia annua leaves.

Materials:

-

Fresh young leaves of Artemisia annua

-

Liquid nitrogen

-

Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol, 10 mM MgCl2, 5 mM dithiothreitol (DTT), 1 mM phenylmethylsulfonyl fluoride (PMSF), 1% (w/v) polyvinylpyrrolidone (PVPP)

-

Anion Exchange Chromatography Column (e.g., Q-Sepharose)

-

Hydrophobic Interaction Chromatography Column (e.g., Phenyl-Sepharose)

-

Size Exclusion Chromatography Column (e.g., Superdex 200)

-

Buffer A: 25 mM Tris-HCl (pH 7.5), 10% glycerol, 2 mM DTT

-

Buffer B: Buffer A + 1 M NaCl

-

Buffer C: Buffer A + 1.5 M (NH4)2SO4

-

Buffer D: Buffer A

Procedure:

-

Tissue Homogenization: Freeze fresh A. annua leaves in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Crude Extract Preparation: Suspend the powdered tissue in ice-cold Extraction Buffer. Stir on ice for 30 minutes and then filter through cheesecloth. Centrifuge the filtrate at 20,000 x g for 20 minutes at 4°C. Collect the supernatant as the crude extract.

-

Anion Exchange Chromatography:

-

Load the crude extract onto a Q-Sepharose column pre-equilibrated with Buffer A.

-

Wash the column with Buffer A to remove unbound proteins.

-

Elute the bound proteins with a linear gradient of 0-100% Buffer B over 10 column volumes.

-

Collect fractions and assay for this compound synthase activity.

-

-

Hydrophobic Interaction Chromatography:

-

Pool the active fractions from the previous step and add (NH4)2SO4 to a final concentration of 1.5 M.

-

Load the sample onto a Phenyl-Sepharose column pre-equilibrated with Buffer C.

-

Wash the column with Buffer C.

-

Elute the proteins with a linear gradient of 1.5 M to 0 M (NH4)2SO4 in Buffer A.

-

Collect fractions and assay for activity.

-

-

Size Exclusion Chromatography:

-

Concentrate the active fractions from the hydrophobic interaction step.

-

Load the concentrated sample onto a Superdex 200 column pre-equilibrated with Buffer D.

-

Elute with Buffer D and collect fractions.

-

Assay fractions for this compound synthase activity and analyze by SDS-PAGE to assess purity.

-

Heterologous Expression and Purification of ADS in E. coli

This protocol is a composite based on the methods described by Mercke et al. (2000) and Wallaart et al. (2001).[1][2][3][8]

Objective: To produce and purify recombinant this compound synthase from E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a His-tag (e.g., pET vector) containing the ADS cDNA

-

LB medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer: 50 mM NaH2PO4 (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme

-

Wash Buffer: 50 mM NaH2PO4 (pH 8.0), 300 mM NaCl, 20 mM imidazole

-

Elution Buffer: 50 mM NaH2PO4 (pH 8.0), 300 mM NaCl, 250 mM imidazole

-

Ni-NTA affinity chromatography column

Procedure:

-

Transformation: Transform the expression plasmid into competent E. coli cells.

-

Culture Growth: Inoculate a starter culture of LB medium with a single colony and grow overnight. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes. Sonicate the cell suspension on ice to complete lysis.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography:

-

Load the clarified supernatant onto a Ni-NTA column pre-equilibrated with Lysis Buffer (without lysozyme).

-

Wash the column with Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged ADS with Elution Buffer.

-

-

Purity Analysis: Analyze the eluted fractions by SDS-PAGE to confirm the purity and size of the recombinant protein.

Enzyme Activity Assay and Product Identification by GC-MS

Objective: To determine the enzymatic activity of ADS and identify its products.

Materials:

-

Purified this compound synthase

-

Assay Buffer: 25 mM HEPES (pH 7.0), 10 mM MgCl2, 5 mM DTT

-

Farnesyl diphosphate (FPP) substrate

-

Pentane (or hexane)

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Enzyme Reaction:

-

In a glass vial, combine the purified enzyme, Assay Buffer, and FPP.

-

Overlay the reaction mixture with a layer of pentane to trap the volatile sesquiterpene products.

-

Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

-

-

Product Extraction:

-

Vortex the vial vigorously to extract the products into the pentane layer.

-

Separate the pentane layer.

-

-

GC-MS Analysis:

-

Inject an aliquot of the pentane extract into the GC-MS system.

-

Use a suitable GC column (e.g., HP-5MS) and temperature program to separate the sesquiterpenes.

-

The mass spectrometer is operated in electron ionization (EI) mode to generate mass spectra of the eluting compounds.

-

Identify amorpha-4,11-diene by comparing its retention time and mass spectrum to an authentic standard or published data.

-

Visualizations

Artemisinin Biosynthetic Pathway

The following diagram illustrates the initial steps of the artemisinin biosynthetic pathway, highlighting the central role of this compound synthase.

Caption: The initial steps of the artemisinin biosynthetic pathway.

Experimental Workflow for ADS Discovery and Characterization

This diagram outlines the logical flow of experiments that led to the identification and characterization of this compound synthase.

Caption: Experimental workflow for the discovery of ADS.

Regulation of this compound Synthase Gene Expression

The expression of the this compound synthase gene (ADS) is regulated by various signaling molecules and transcription factors.

Caption: Regulation of ADS gene expression in Artemisia annua.

Conclusion

The discovery and characterization of this compound synthase represent a landmark achievement in the field of natural product biosynthesis. The meticulous experimental work, from enzyme purification to gene cloning and heterologous expression, not only elucidated a critical step in artemisinin formation but also provided the tools for the biotechnological production of this vital medicine. The detailed protocols and data presented in this guide are intended to provide a valuable resource for contemporary researchers, facilitating further investigations into terpene biosynthesis and the engineering of novel metabolic pathways.

References

- 1. Amorpha-4,11-diene synthase: a key enzyme in artemisinin biosynthesis and engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. research.wur.nl [research.wur.nl]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Catalysis of amorpha-4,11-diene synthase unraveled and improved by mutability landscape guided engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.rug.nl [pure.rug.nl]

The Keystone of Artemisinin Production: A Technical Guide to the Role of Amorphadiene

For Immediate Release

A deep dive into the biosynthesis of the world's most potent anti-malarial compound, this technical guide illuminates the critical role of amorpha-4,11-diene. Tailored for researchers, scientists, and drug development professionals, this document details the enzymatic conversion of farnesyl pyrophosphate into the foundational scaffold of artemisinin, outlining the key enzymes, regulatory networks, and experimental methodologies that underpin this vital biochemical pathway.

Executive Summary

Artemisinin, a sesquiterpene lactone, remains the most effective therapeutic agent against malaria, a disease that continues to pose a significant global health threat. The low yield of artemisinin from its natural source, Artemisia annua L. (sweet wormwood), has driven intensive research into its biosynthetic pathway to enable metabolic engineering and synthetic biology approaches for enhanced production. At the heart of this pathway lies the cyclization of the ubiquitous precursor farnesyl pyrophosphate (FPP) into amorpha-4,11-diene. This reaction, catalyzed by amorpha-4,11-diene synthase (ADS), is the first committed and rate-limiting step in artemisinin biosynthesis, making ADS a primary target for genetic and metabolic manipulation. This guide provides a comprehensive overview of the pivotal role of amorphadiene, the enzymatic steps that produce and modify it, the regulatory mechanisms governing its synthesis, and the experimental protocols used to study this critical molecule.

The Artemisinin Biosynthetic Pathway: From FPP to this compound

The journey to artemisinin begins with isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are generated through the cytosolic mevalonate (MVA) and the plastidial methylerythritol phosphate (MEP) pathways.[1][2] These five-carbon units are sequentially condensed to form the 15-carbon molecule, farnesyl pyrophosphate (FPP).[3]

The crucial first step specific to artemisinin biosynthesis is the conversion of FPP to amorpha-4,11-diene.[3][4] This complex cyclization is catalyzed by the enzyme amorpha-4,11-diene synthase (ADS) .[4] This enzyme belongs to the family of lyases and is primarily found in the glandular secretory trichomes of Artemisia annua, where artemisinin is synthesized and stored.[4][5][6] The reaction commits the FPP substrate down the path to artemisinin, away from other competing pathways such as sterol biosynthesis, which is initiated by squalene synthase (SQS).[2][5]

dot digraph "Artemisinin_Biosynthesis_Part1" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", maxsize="760"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, color="#202124"];

// Nodes FPP [label="Farnesyl Pyrophosphate (FPP)", fillcolor="#FFFFFF", fontcolor="#202124"]; this compound [label="Amorpha-4,11-diene", fillcolor="#FFFFFF", fontcolor="#202124"]; OtherSesquiterpenes [label="Other Sesquiterpenes\n(e.g., β-caryophyllene)", fillcolor="#F1F3F4", fontcolor="#5F6368", style="dashed"]; Sterols [label="Sterols", fillcolor="#F1F3F4", fontcolor="#5F6368", style="dashed"];

// Invisible node for branching branch [shape=point, width=0.01, height=0.01];

// Edges FPP -> branch [arrowhead=none]; branch -> this compound [label=" this compound Synthase (ADS)\n (Rate-limiting step)", color="#EA4335", fontcolor="#202124"]; branch -> OtherSesquiterpenes [label=" Other Synthases (e.g., CPS)", style="dashed", color="#5F6368"]; branch -> Sterols [label=" Squalene Synthase (SQS)", style="dashed", color="#5F6368"]; } caption: "Conversion of FPP to this compound."

Downstream Oxidation of this compound

Once synthesized, amorpha-4,11-diene undergoes a series of oxidative transformations to form artemisinin. This multi-step process is primarily initiated by a cytochrome P450 monooxygenase, CYP71AV1 , also known as amorpha-4,11-diene oxidase (AMO).[3][7]

-

Three-Step Oxidation by CYP71AV1 : In conjunction with its redox partner, cytochrome P450 reductase (CPR), CYP71AV1 catalyzes three successive oxidation steps on the this compound molecule.[8][9] This enzymatic cascade converts amorpha-4,11-diene first to artemisinic alcohol, then to artemisinic aldehyde, and finally to artemisinic acid.[5][8]

-

The Dihydroartemisinic Acid Branch : While artemisinic acid can be formed, evidence suggests it is largely a byproduct.[10] The main pathway to artemisinin proceeds via dihydroartemisinic acid.[11] Artemisinic aldehyde is reduced by artemisinic aldehyde Δ11(13) reductase (DBR2) to form dihydroartemisinic aldehyde.[3][11]

-

Final Enzymatic Oxidation : Dihydroartemisinic aldehyde is then oxidized by aldehyde dehydrogenase 1 (ALDH1) to yield dihydroartemisinic acid (DHAA).[1][11]

-

Non-Enzymatic Conversion : DHAA, the direct precursor, is then converted into artemisinin through a series of spontaneous, non-enzymatic photo-oxidative reactions within the plant.[1][12]

dot digraph "Artemisinin_Biosynthesis_Part2" { graph [splines=ortho, bgcolor="#F1F3F4", maxsize="760"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, color="#202124"];

// Nodes this compound [label="Amorpha-4,11-diene", fillcolor="#FFFFFF", fontcolor="#202124"]; Art_Alcohol [label="Artemisinic Alcohol", fillcolor="#FFFFFF", fontcolor="#202124"]; Art_Aldehyde [label="Artemisinic Aldehyde", fillcolor="#FFFFFF", fontcolor="#202124"]; Art_Acid [label="Artemisinic Acid\n(Byproduct)", fillcolor="#F1F3F4", fontcolor="#5F6368", style="dashed"]; DH_Art_Aldehyde [label="Dihydroartemisinic\nAldehyde", fillcolor="#FFFFFF", fontcolor="#202124"]; DHAA [label="Dihydroartemisinic\nAcid (DHAA)", fillcolor="#FFFFFF", fontcolor="#202124"]; Artemisinin [label="Artemisinin", fillcolor="#FBBC05", fontcolor="#202124", shape=oval];

// Edges this compound -> Art_Alcohol [label=" CYP71AV1\n+ CPR", color="#4285F4", fontcolor="#202124"]; Art_Alcohol -> Art_Aldehyde [label=" CYP71AV1\n+ ADH1", color="#4285F4", fontcolor="#202124"]; Art_Aldehyde -> Art_Acid [label=" CYP71AV1\n+ ALDH1", style="dashed", color="#5F6368"]; Art_Aldehyde -> DH_Art_Aldehyde [label=" DBR2", color="#34A853", fontcolor="#202124"]; DH_Art_Aldehyde -> DHAA [label=" ALDH1", color="#34A853", fontcolor="#202124"]; DHAA -> Artemisinin [label=" Photo-oxidation\n(non-enzymatic)", color="#EA4335", fontcolor="#202124"]; } caption: "Pathway from this compound to Artemisinin."

Quantitative Data

Metabolic engineering efforts have focused on optimizing the production of this compound and its derivatives in microbial hosts, providing valuable quantitative data on enzyme kinetics and product yields.

Table 1: Kinetic Parameters of Amorpha-4,11-diene Synthase (ADS)

| Parameter | Reported Value | Method | Reference |

| Km (FPP) | 0.6 µM | (Not specified) | [13] |

| Km (FPP) | 2.03 µM | GC-MS | [14] |

| Kcat | 0.186 s-1 | GC-MS | [14] |

| Kcat/Km | 0.92 x 105 M-1s-1 | GC-MS | [14] |

| Optimal pH | ~6.5 | (Not specified) | [15] |

| Molecular Weight | ~56-62 kDa | (Not specified) | [13][15] |

| Note: Kinetic parameters for ADS reported in the literature vary based on the assay method used.[14] |

Table 2: Production of this compound and Derivatives in Engineered Saccharomyces cerevisiae

| Product | Titer | Host/Conditions | Reference |

| This compound | > 40 g/L | S. cerevisiae CEN.PK2, fed-batch fermentation | [16] |

| This compound | 5.5 g/L | S. cerevisiae, phosphate-limited fed-batch | [8][17] |

| This compound | 600 µg/L | S. cerevisiae with high-copy plasmid | [18] |

| Artemisinic Acid | up to 100 mg/L | S. cerevisiae expressing ADS & CYP71AV1 | [5][19] |

| Dihydroartemisinic Acid | 1.70 g/L | S. cerevisiae (engineered), 5L bioreactor | [20] |

Transcriptional Regulation of this compound Synthesis

The expression of ADS and other key pathway genes is tightly regulated by a network of transcription factors (TFs), often in response to external stimuli like the plant hormone jasmonate (JA).

The jasmonate signaling pathway is a primary regulator. In the absence of JA, JAZ repressor proteins bind to and inhibit transcription factors.[3][12] Upon JA stimulation, JAZ proteins are degraded, releasing TFs such as AaORA and AaTCP14 .[3][12] These TFs can then form a complex that synergistically binds to the promoters of downstream genes like DBR2 and ALDH1, activating their expression.[3][12] Another key transcription factor, AaWRKY1 , is also induced by JA and directly binds to W-box elements in the ADS promoter, upregulating its transcription and thus increasing the flux towards this compound.[4][21][22]

dot digraph "Jasmonate_Signaling_Pathway" { graph [splines=ortho, bgcolor="#F1F3F4", maxsize="760"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#202124"];

// Nodes JA [label="Jasmonate (JA)\nStimulus", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; JAZ [label="JAZ Repressor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ORA [label="AaORA (TF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TCP14 [label="AaTCP14 (TF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; WRKY1 [label="AaWRKY1 (TF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ADS_gene [label="ADS Gene", fillcolor="#FFFFFF", fontcolor="#202124"]; DBR2_ALDH1_genes [label="DBR2 & ALDH1 Genes", fillcolor="#FFFFFF", fontcolor="#202124"]; this compound [label="this compound\nProduction", fillcolor="#34A853", fontcolor="#FFFFFF", shape=oval];

// Invisible nodes for layout complex [label="[AaORA-AaTCP14]\nComplex", shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#5F6368"];

// Edges JA -> JAZ [label=" Induces Degradation", arrowhead="tee"]; JAZ -> ORA [label=" Represses", arrowhead="tee", style=dashed, color="#5F6368"]; JAZ -> TCP14 [label=" Represses", arrowhead="tee", style=dashed, color="#5F6368"];

ORA -> complex [arrowhead=none]; TCP14 -> complex [arrowhead=none];

JA -> WRKY1 [label=" Induces"];

complex -> DBR2_ALDH1_genes [label=" Activates"]; WRKY1 -> ADS_gene [label=" Activates\n(binds W-box)"];

ADS_gene -> this compound; } caption: "JA signaling regulates artemisinin biosynthesis."

Experimental Protocols

Protocol: this compound Synthase (ADS) In Vitro Assay

This protocol outlines a method for determining the activity of ADS from partially purified plant extracts or recombinant sources.

-

Enzyme Preparation :

-

Homogenize A. annua young leaves or trichomes in an extraction buffer (e.g., 50 mM Tris-HCl pH 7.0, 10% glycerol, 10 mM MgCl₂, 5 mM DTT).

-

Centrifuge to pellet debris and use the supernatant for partial purification (e.g., anion exchange chromatography) or directly for the assay.

-

For recombinant ADS, use purified protein from E. coli or yeast expression systems.

-

-

Assay Reaction :

-

Prepare a reaction mixture in a glass vial containing assay buffer (e.g., 25 mM HEPES pH 6.5-7.0, 10 mM MgCl₂, 5 mM DTT).[13][15]

-

Add the enzyme preparation to the buffer.

-

Initiate the reaction by adding the substrate, farnesyl pyrophosphate (FPP), to a final concentration of approximately 5-10 µM.

-

Overlay the aqueous reaction mixture with a layer of an organic solvent (e.g., 1 mL of pentane or hexane) to trap the volatile this compound product.

-

-

Incubation :

-

Seal the vial and incubate at 30°C for 1-2 hours with gentle agitation.

-

-

Product Extraction and Analysis :

-

Stop the reaction by vigorous vortexing to extract the this compound into the organic layer.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Concentrate the sample if necessary.

-

Analyze the sample by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of this compound against a known standard.[14]

-

Protocol: Quantification of this compound from Engineered Yeast Culture

This protocol describes the extraction and analysis of this compound from a two-phase yeast culture.

-

Yeast Cultivation :

-

Cultivate the engineered S. cerevisiae strain in an appropriate medium (e.g., YPD or selective minimal medium).[23]

-

Add an immiscible organic solvent overlay to the culture medium (e.g., 10% v/v dodecane or isopropyl myristate) to capture the secreted this compound.[8][23]

-

Incubate the culture under appropriate conditions (e.g., 30°C, 200 rpm) for 72-96 hours.

-

-

Sample Preparation :

-

GC-MS Analysis :

-

Inject 1 µL of the prepared sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Use an appropriate temperature program to separate this compound from other compounds.

-

Identify this compound based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the this compound peak area relative to the internal standard and a standard curve.[17]

-

Workflow: Agrobacterium-mediated Transformation of A. annua

This workflow provides a general outline for introducing genetic constructs (e.g., for overexpressing ADS) into A. annua.

dot digraph "Agrobacterium_Transformation_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", maxsize="760"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, color="#202124"];

// Nodes Start [label="Start: Gene of Interest\n(e.g., 35S::AaWRKY1)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Vector [label="Clone into Binary Vector\n(e.g., pCAMBIA)", fillcolor="#FFFFFF", fontcolor="#202124"]; Agro [label="Transform Vector into\nAgrobacterium tumefaciens\n(e.g., EHA105)", fillcolor="#FFFFFF", fontcolor="#202124"]; Explant [label="Prepare A. annua Explants\n(e.g., young leaves, inflorescence)", fillcolor="#FFFFFF", fontcolor="#202124"]; Infection [label="Infect Explants with\nAgrobacterium Culture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cocultivation [label="Co-cultivate for 2-3 Days\non MS Medium in Dark", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Selection [label="Transfer to Selection Medium\n(with antibiotics like kanamycin\nand cefotaxime)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Regeneration [label="Regenerate Shoots and Roots\non Hormone-containing Media", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Analyze Transgenic Plants\n(PCR, Southern Blot, HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Acclimatized\nTransgenic Plant", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Vector; Vector -> Agro; Agro -> Infection; Explant -> Infection; Infection -> Cocultivation; Cocultivation -> Selection; Selection -> Regeneration; Regeneration -> Analysis; Analysis -> End; } caption: "Workflow for generating transgenic A. annua."

Conclusion

Amorpha-4,11-diene is the definitive molecular cornerstone upon which artemisinin is built. Its synthesis by ADS represents the primary control point and metabolic gateway to the entire artemisinin pathway. A thorough understanding of the function of ADS, the subsequent oxidative enzymes, and the complex regulatory networks that govern this pathway is essential for the successful development of high-yielding microbial and plant systems. The methodologies and data presented in this guide provide a technical foundation for researchers aiming to harness and engineer this pathway, with the ultimate goal of creating a stable, affordable, and accessible supply of this life-saving drug.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Jasmonate promotes artemisinin biosynthesis by activating the TCP14-ORA complex in Artemisia annua - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and characterization of AaWRKY1, an Artemisia annua transcription factor that regulates the amorpha-4,11-diene synthase gene, a key gene of artemisinin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Production of the antimalarial drug precursor artemisinic acid in engineered yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Functional analysis of CYP71AV1 reveals the evolutionary landscape of artemisinin biosynthesis [frontiersin.org]

- 8. Production of this compound in yeast, and its conversion to dihydroartemisinic acid, precursor to the antimalarial agent artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Agrobacterium rhizogenes-mediated transformation of Artemisia annua: production of transgenic plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis and Isolation of Potential Artemisinin Precursors from Waste Streams of Artemisia Annua Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Jasmonate promotes artemisinin biosynthesis by activating the TCP14-ORA complex in Artemisia annua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytochromes P-450 of yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn.amegroups.cn [cdn.amegroups.cn]

- 15. Amorpha-4,11-diene synthase - Wikipedia [en.wikipedia.org]

- 16. Production of this compound in yeast, and its conversion to dihydroartemisinic acid, precursor to the antimalarial agent artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Production of the artemisinin precursor amorpha-4,11-diene by engineered Saccharomyces cerevisiae | Lunds universitet [lu.se]

- 19. researchgate.net [researchgate.net]

- 20. Metabolic Engineering of Saccharomyces cerevisiae for Enhanced Dihydroartemisinic Acid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Overexpression of AaWRKY1 Leads to an Enhanced Content of Artemisinin in Artemisia annua - PMC [pmc.ncbi.nlm.nih.gov]

- 23. znaturforsch.com [znaturforsch.com]

2-C-methyl-D-erythritol 4-phosphate (MEP) pathway and Amorphadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway and its connection to the biosynthesis of amorphadiene, a key precursor to the antimalarial drug artemisinin. This document details the enzymatic steps, intermediates, and regulation of the MEP pathway, the catalytic mechanism of this compound synthase, and relevant experimental protocols for researchers in the field.

The 2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway

The MEP pathway, also known as the non-mevalonate pathway, is a crucial metabolic route for the biosynthesis of the isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][2] Found in most bacteria, photosynthetic eukaryotes (in their plastids), and some apicomplexan parasites, it is absent in humans, making its enzymes attractive targets for the development of novel antimicrobial and antimalarial drugs.[2][3][4]

The pathway begins with the condensation of pyruvate and D-glyceraldehyde 3-phosphate (GAP) and proceeds through seven enzymatic steps to produce IPP and DMAPP.[4][5]

Enzymes and Intermediates of the MEP Pathway

The MEP pathway is a cascade of seven enzymatic reactions, each producing a key intermediate. The enzymes and intermediates are summarized in the table below.

| Step | Enzyme (Gene) | Substrate(s) | Product | Cofactor(s) |

| 1 | 1-Deoxy-D-xylulose-5-phosphate synthase (DXS) | Pyruvate, D-Glyceraldehyde 3-phosphate | 1-Deoxy-D-xylulose 5-phosphate (DXP) | Thiamine pyrophosphate (TPP), Mg2+ |

| 2 | 1-Deoxy-D-xylulose-5-phosphate reductoisomerase (DXR/IspC) | 1-Deoxy-D-xylulose 5-phosphate (DXP) | 2-C-Methyl-D-erythritol 4-phosphate (MEP) | NADPH, Mg2+/Mn2+ |

| 3 | 2-C-Methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) | 2-C-Methyl-D-erythritol 4-phosphate (MEP), CTP | 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) | Mg2+ |

| 4 | 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (IspE) | 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME), ATP | 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) | Mg2+ |

| 5 | 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF) | 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) | 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP), CMP | Mg2+ |

| 6 | (E)-4-Hydroxy-3-methylbut-2-enyl-diphosphate synthase (IspG) | 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) | (E)-4-Hydroxy-3-methylbut-2-enyl diphosphate (HMBPP) | [4Fe-4S] cluster, Ferredoxin/Flavodoxin |

| 7 | (E)-4-Hydroxy-3-methylbut-2-enyl-diphosphate reductase (IspH) | (E)-4-Hydroxy-3-methylbut-2-enyl diphosphate (HMBPP) | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) | [4Fe-4S] cluster, Ferredoxin/Flavodoxin |

Regulation of the MEP Pathway

The flux through the MEP pathway is tightly regulated to meet the cellular demand for isoprenoid precursors. Regulation occurs at multiple levels, including transcriptional control and feedback inhibition.

-

Transcriptional Regulation: In plants, the expression of genes encoding MEP pathway enzymes is often coordinated and can be induced by light and developmental cues.[6][7]

-

Feedback Inhibition: The first enzyme, DXS, is a major control point and is subject to feedback regulation by downstream isoprenoid pyrophosphates, such as IPP and DMAPP.[8][9] Studies in poplar have shown that feedback inhibition of DXS by plastidic DMADP is a significant regulatory mechanism.[8][9]

-

Feed-forward Activation: Interestingly, the enzyme IspF has been shown to be activated by MEP, the product of the preceding step, in a feed-forward mechanism. The IspF-MEP complex can then be inhibited by farnesyl pyrophosphate (FPP).[10][11]

-

Metabolite Accumulation: The intermediate 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) can accumulate under stress conditions and may act as a retrograde signal from the plastid to the nucleus in plants.[1][5]

References

- 1. Methylerythritol 4-phosphate (MEP) pathway metabolic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]

- 3. The Multifaceted MEP Pathway: Towards New Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Metabolic Flux Analysis of Plastidic Isoprenoid Biosynthesis in Poplar Leaves Emitting and Nonemitting Isoprene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2C-Methyl-d-erythritol 4-phosphate enhances and sustains cyclodiphosphate synthase IspF activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The methylerythritol phosphate pathway as an oxidative stress sense and response system - PMC [pmc.ncbi.nlm.nih.gov]

The Genetic Cornerstone of Artemisinin: A Technical Guide to Amorphadiene Biosynthesis in Plants

For Immediate Release

A deep dive into the genetic and metabolic pathways governing the production of amorphadiene, the crucial precursor to the antimalarial compound artemisinin. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the key enzymes, regulatory networks, and metabolic engineering strategies central to this compound synthesis. It includes detailed experimental protocols, quantitative data summaries, and pathway visualizations to support ongoing research and development efforts.

Executive Summary

This compound is the sesquiterpene olefin that serves as the first committed precursor in the biosynthesis of artemisinin, the cornerstone of modern antimalarial therapies. The production of artemisinin is naturally confined to the plant Artemisia annua, where its concentration is often too low to meet global demand affordably and consistently.[1] This has spurred intensive research into the genetic and metabolic underpinnings of its biosynthesis to enable enhanced production through metabolic engineering in both plants and microbial hosts. This guide details the pivotal role of the enzyme amorpha-4,11-diene synthase (ADS), the genetic and environmental regulation of its expression, and the metabolic pathways that provide its substrate, farnesyl pyrophosphate (FPP). Furthermore, it outlines key experimental methodologies and summarizes the quantitative outcomes of various engineering strategies aimed at boosting this compound yields.

The Core Enzyme: Amorpha-4,11-diene Synthase (ADS)

The synthesis of this compound is catalyzed by a single, key enzyme: amorpha-4,11-diene synthase (ADS). This enzyme belongs to the family of sesquiterpene cyclases (EC 4.2.3.24) and performs the critical cyclization of the ubiquitous isoprenoid intermediate, farnesyl pyrophosphate (FPP), into the specific sesquiterpenoid skeleton of amorpha-4,11-diene.[2][3] This reaction is the first rate-limiting and committed step in the artemisinin biosynthetic pathway.[4]

Enzyme Characteristics: The ADS enzyme in Artemisia annua is a protein of approximately 533-546 amino acids with a molecular weight of about 62.2-63.9 kDa and an isoelectric point of 5.25.[2][3][5] The enzyme exhibits a broad pH optimum between 7.5 and 9.0.[5][6] Its catalytic activity is dependent on divalent metal cofactors, with significant activity observed in the presence of Mg²⁺, Mn²⁺, and Co²⁺.[2] The Kₘ values for its substrate FPP and the cofactors Mg²⁺ and Mn²⁺ have been determined to be 0.9 µM, 70 µM, and 13 µM, respectively.[5][6] In A. annua, ADS is encoded by a multi-copy gene family, with reports of up to 12 distinct gene copies, all of which are expressed in the glandular secretory trichomes where artemisinin is synthesized and stored.[7][8][9]

The Biosynthetic Pathway to this compound

This compound production is intrinsically linked to the plant's general isoprenoid metabolism, which generates the necessary precursor, FPP. This precursor is synthesized through two distinct pathways located in different cellular compartments: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[10][11][12] Both pathways ultimately produce the five-carbon building blocks isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[9] While sesquiterpene synthesis is traditionally associated with the cytosolic MVA pathway, studies have shown that both MVA and MEP pathways contribute precursors for artemisinin biosynthesis.[12]

The enzyme farnesyl pyrophosphate synthase (FPPS) condenses two molecules of IPP with one molecule of DMAPP to form the 15-carbon molecule FPP.[6] ADS, a cytosolic enzyme, then catalyzes the complex cyclization of FPP to form amorpha-4,11-diene.[7]

Genetic Regulation of this compound Synthase

The expression of the ADS gene is tightly regulated at the transcriptional level by a combination of developmental cues and environmental stimuli. This regulation is crucial for controlling the flux of carbon towards artemisinin production.

Transcription Factors: A key regulator identified is the transcription factor AaWRKY1 . This protein binds to specific cis-acting elements, known as W-boxes (TTGACC), present in the promoter region of the ADS gene.[13] Overexpression of AaWRKY1 has been shown to transactivate the ADS promoter, leading to increased expression of ADS and other genes in the artemisinin biosynthetic pathway.[13]

Inducing Factors: The expression of both ADS and AaWRKY1 is significantly induced by elicitors such as methyl jasmonate (MeJA) and chitosan .[13] Additionally, abiotic stresses like cold, heat shock, and UV light have been shown to upregulate ADS expression, suggesting a role for artemisinin in plant defense and stress response.[2]

Metabolic Engineering for Enhanced this compound Production

Given that ADS is a rate-limiting enzyme, metabolic engineering strategies have been widely employed to increase this compound yields. These efforts focus on three main areas: (1) increasing the expression of ADS, (2) boosting the supply of the FPP precursor, and (3) minimizing the diversion of FPP to competing pathways.

Key Strategies:

-

Overexpression of ADS: Introducing additional copies of the ADS gene under the control of strong, constitutive promoters has been a primary strategy.[14]

-

Upregulation of the MVA Pathway: Overexpressing key enzymes in the MVA pathway, particularly the rate-limiting enzyme HMG-CoA reductase (HMGR), has proven effective in increasing the FPP pool available to ADS.[4] In some microbial systems, overexpression of the entire MVA pathway has led to dramatic increases in yield.[1]

-

Downregulation of Competing Pathways: FPP is a precursor for other essential molecules, notably sterols (via squalene synthase, SQS) and other sesquiterpenes.[7] Silencing or downregulating SQS can redirect FPP flux away from sterol synthesis and towards this compound production.[7]

-

Heterologous Expression: The entire biosynthetic pathway has been transferred to microbial hosts like Saccharomyces cerevisiae (yeast) and Escherichia coli, which are more amenable to large-scale fermentation.[15][16] These systems allow for precise control over metabolic pathways and have achieved the highest reported yields of this compound.

Quantitative Data Summary

The following table summarizes this compound yields achieved through various metabolic engineering approaches in different host organisms.

| Host Organism | Engineering Strategy | This compound Titer | Reference(s) |

| Nicotiana tabacum | Expression of A. annua ADS | 1.7 ng/g (fresh weight) | [1] |

| Saccharomyces cerevisiae | ADS expression, chromosomal integration | 0.1 mg/L | [1] |

| Saccharomyces cerevisiae | Overexpression of tHMGR, FPPS, upc2-1; Downregulation of ERG9 | 153 mg/L | [1] |

| Saccharomyces cerevisiae | Overexpression of entire MVA pathway | 41 g/L | [1] |

| Yarrowia lipolytica | Co-expression of mevalonate kinase, push-and-pull strategy | 171.5 mg/L | [17] |

| Yarrowia lipolytica | Activating fatty acid degradation pathway | 152.185 mg/L | |

| Escherichia coli | Systematic optimization of transcription, translation, and enzymes | 30 g/L | [18] |

| Bacillus subtilis | CRISPR-Cas9 engineering of multiple modules | 116 mg/L | [19] |

Experimental Protocols

This section provides generalized protocols for key experiments involved in the study of this compound biosynthesis.

Cloning of the Amorpha-4,11-diene Synthase (ADS) cDNA

This protocol outlines the isolation of the full-length coding sequence of ADS from Artemisia annua.

-

RNA Extraction: Total RNA is extracted from the glandular secretory trichomes or young leaves of A. annua using a suitable plant RNA extraction kit or a TRIzol-based method.[17][20] The quality and integrity of the RNA should be verified using a spectrophotometer (A260/280 ratio) and gel electrophoresis.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV) and oligo(dT) or random hexamer primers.[20]

-

PCR Amplification: The full-length open reading frame of ADS is amplified from the cDNA template using gene-specific primers designed based on published sequences.[7] A high-fidelity DNA polymerase should be used. PCR cycling conditions are typically: initial denaturation at 95°C for 5 min; 30-35 cycles of denaturation at 95°C for 30s, annealing at 55-65°C for 30s, and extension at 72°C for 1.5-2 min; followed by a final extension at 72°C for 10 min.

-

Cloning: The amplified PCR product is purified from an agarose gel and ligated into a suitable cloning vector (e.g., pGEM-T Easy) or an expression vector (e.g., pET vector for E. coli expression) using standard molecular cloning techniques (e.g., TA cloning or restriction enzyme digestion and ligation).

-

Verification: The sequence of the cloned insert is verified by Sanger sequencing to ensure it corresponds to the ADS gene and is free of mutations.

Heterologous Expression and Functional Analysis in E. coli

This protocol describes the expression of the cloned ADS gene in E. coli to confirm its enzymatic activity.

-

Transformation: The E. coli expression vector containing the ADS gene is transformed into a suitable expression host strain, such as BL21(DE3).[18][21]

-

Culture Growth: A single colony is used to inoculate a starter culture (e.g., 5 mL LB medium with appropriate antibiotic), which is grown overnight at 37°C. This is then used to inoculate a larger culture volume (e.g., 500 mL). The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.8.

-

Induction: Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to promote proper protein folding.

-

Cell Lysis and Enzyme Extraction: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 10% glycerol), and lysed by sonication or using a French press. The cell debris is removed by centrifugation to obtain the crude soluble protein extract.

-

Enzyme Assay: The crude extract is incubated with the substrate, farnesyl diphosphate (FPP), in an appropriate assay buffer. The reaction is typically overlaid with an organic solvent (e.g., hexane or dodecane) to trap the volatile this compound product.

-

Product Identification: The organic layer is collected and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the reaction products by comparing their retention times and mass spectra to an authentic this compound standard.[7][10]

Quantification of this compound by GC-MS

This protocol details the extraction and quantification of this compound from plant or microbial samples.

-

Sample Preparation: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder. Microbial cultures are typically extracted directly or after cell lysis.

-

Extraction: A known amount of ground tissue or culture volume is extracted with an organic solvent such as hexane or ethyl acetate, often containing an internal standard (e.g., caryophyllene or longifolene) for accurate quantification.[22] The mixture is vortexed vigorously and then centrifuged to separate the organic phase.

-

GC-MS Analysis: The organic extract is injected into a GC-MS system. A non-polar capillary column (e.g., DB-5 or HP-5ms) is typically used. The oven temperature program is optimized to separate this compound from other volatile compounds (e.g., start at 60°C, ramp to 300°C).[19][23]

-

Quantification: The mass spectrometer is operated in scan mode for identification or selected ion monitoring (SIM) mode for sensitive quantification. A calibration curve is generated using a series of known concentrations of an authentic this compound standard. The quantity of this compound in the sample is calculated by comparing its peak area (normalized to the internal standard) to the calibration curve.[19][24]

Conclusion and Future Outlook

The genetic basis of this compound production in Artemisia annua is centered on the amorpha-4,11-diene synthase gene. Understanding its function, regulation, and the metabolic network that supports it has been paramount in developing strategies to enhance the production of this vital antimalarial precursor. Metabolic engineering, particularly in microbial systems, has demonstrated remarkable success, achieving industrially relevant titers. Future work will likely focus on fine-tuning regulatory networks, discovering novel and more efficient enzyme variants, and optimizing fermentation processes to further reduce costs and stabilize the supply chain for artemisinin-based therapies. The continued application of synthetic biology and advanced genetic tools will be critical in realizing the full potential of engineered biological systems for the production of this life-saving molecule.

References

- 1. RNA extraction and quantitative real-time PCR [bio-protocol.org]

- 2. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]

- 3. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amorpha-4,11-diene synthase of Artemisia annua: cDNA isolation and bacterial expression of a terpene synthase involved in artemisinin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-Level Production of Amorpha-4,11-Diene, a Precursor of the Antimalarial Agent Artemisinin, in Escherichia coli | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. Molecular cloning, expression, and characterization of amorpha-4,11-diene synthase, a key enzyme of artemisinin biosynthesis in Artemisia annua L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. research.wur.nl [research.wur.nl]

- 13. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. med.nyu.edu [med.nyu.edu]

- 15. mcgill.ca [mcgill.ca]

- 16. Production of this compound in yeast, and its conversion to dihydroartemisinic acid, precursor to the antimalarial agent artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Heterologous protein expression in E. coli [protocols.io]

- 19. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]

- 20. RNA Extraction and Quantitative RT-PCR [bio-protocol.org]

- 21. Heterologous protein expression in E. coli [protocols.io]

- 22. Sample Preparation from Plant Tissue for Gas Chromatography-Mass Spectrometry (GC-MS)we - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Identification and Cloning of the Amorphadiene Synthase (ADS) Gene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for identifying and cloning the amorphadiene synthase (ADS) gene, a critical enzyme in the biosynthesis of the antimalarial drug artemisinin. The following sections detail the experimental protocols, present quantitative data in a structured format, and include visualizations of key pathways and workflows.

Amorpha-4,11-diene synthase (ADS) is the enzyme that catalyzes the first committed step in the artemisinin biosynthetic pathway.[1][2] It facilitates the cyclization of farnesyl diphosphate (FDP) to form amorpha-4,11-diene, the sesquiterpene precursor to artemisinin.[3][4][5] The low natural abundance of artemisinin in its native producer, Artemisia annua (0.1–1.0% of dry weight), has driven efforts to understand and engineer its biosynthetic pathway to increase production.[2]

Identification of the this compound Synthase (ADS) Gene

The initial identification of the ADS gene from Artemisia annua was a crucial step towards the metabolic engineering of artemisinin production. The general strategy involves the construction of a cDNA library from a tissue source with high artemisinin content, followed by screening for the gene of interest.

A common approach for cloning terpene synthase genes, including ADS, involves creating cDNA libraries from plant tissues where the expression of these genes is elevated.[6] For A. annua, glandular trichomes are the primary site of artemisinin biosynthesis and accumulation, making them an enriched source for the ADS transcript.[2][7]

The screening of these libraries can be accomplished using several methods:

-

Homology-based screening: This method utilizes degenerate primers designed from conserved regions of known sesquiterpene synthases from other plant species to amplify a fragment of the target gene via PCR.[6] This fragment can then be used as a probe to screen the cDNA library.

-

Reverse genetics: If the ADS protein has been purified, its amino acid sequence can be used to design corresponding DNA probes for library screening.[6]

Once candidate clones are identified, they are sequenced and the open reading frame (ORF) is analyzed. The function of the putative ADS gene is then confirmed through heterologous expression and enzyme assays.

Cloning and Expression of the this compound Synthase (ADS) Gene

Following the identification of the ADS gene, the next step is to clone the full-length open reading frame (ORF) into a suitable expression vector for heterologous production of the enzyme and its product, amorpha-4,11-diene. This is a cornerstone of metabolic engineering efforts to produce artemisinin precursors in microbial hosts like Escherichia coli and Saccharomyces cerevisiae.[2][8]

The cloning process generally involves:

-

Amplification of the ADS ORF: The full-length coding sequence is amplified from the cDNA library or from reverse-transcribed RNA using gene-specific primers. These primers often include restriction sites to facilitate cloning into an expression vector.

-

Vector Selection and Preparation: A suitable expression vector is chosen based on the host organism. For example, pET vectors are commonly used for E. coli, while pESC vectors are used for yeast.[9][10] The vector is digested with restriction enzymes that are compatible with the sites added to the ADS amplicon.

-

Ligation: The amplified ADS gene is ligated into the prepared vector using DNA ligase.

-

Transformation: The recombinant plasmid is introduced into the host organism. This can be achieved through heat shock for E. coli or lithium acetate transformation for yeast.[11] For plant transformation, Agrobacterium tumefaciens-mediated methods are often employed.[12][13][14]

-

Selection and Verification: Transformed cells are selected, often using antibiotic resistance markers present on the vector. The presence and correct orientation of the insert are verified by colony PCR, restriction digest analysis, and DNA sequencing.

Successful cloning enables the heterologous expression of ADS, which can then be used for large-scale production of amorpha-4,11-diene. This has been a key strategy in developing semi-synthetic artemisinin.

References

- 1. Amorpha-4,11-diene synthase: a key enzyme in artemisinin biosynthesis and engineering [pubmed.ncbi.nlm.nih.gov]

- 2. Amorpha-4,11-diene synthase: a key enzyme in artemisinin biosynthesis and engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Artemisinin biosynthesis and its regulatory enzymes: Progress and perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.wur.nl [research.wur.nl]

- 5. Amorpha-4,11-diene synthase - Wikipedia [en.wikipedia.org]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Optimization of this compound production in engineered yeast by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. microbenotes.com [microbenotes.com]

- 12. Transformation of this compound Synthase and Antisilencing P19 Genes into Artemisia annua L. and its Effect on Antimalarial Artemisinin Production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of Agrobacterium-mediated Transformation of Chlamydomonas reinhardtii using a Synthetic amorpha-4, 11-diene Synthase Gene [jcmr.um.ac.ir]

- 14. researchgate.net [researchgate.net]

The Linchpin of Artemisinin Synthesis: A Technical Guide to the AM1 Gene and its Product, Amorpha-4,11-diene Synthase

For Immediate Release

This technical guide provides an in-depth analysis of the am1 gene and its crucial role in the biosynthesis of amorphadiene, the precursor to the potent antimalarial drug, artemisinin. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key data, outlines detailed experimental protocols, and visualizes complex biological and experimental processes to facilitate a comprehensive understanding of this pivotal enzyme.

Introduction

The am1 gene, isolated from Artemisia annua, encodes the enzyme Amorpha-4,11-diene Synthase (ADS). This enzyme catalyzes the first committed and rate-limiting step in the artemisinin biosynthetic pathway: the cyclization of farnesyl diphosphate (FPP) to amorpha-4,11-diene.[1] The low yield of artemisinin in its natural source has driven extensive research into the metabolic engineering of microorganisms to produce this compound, with the am1 gene being a cornerstone of these efforts.[1] Understanding the function, kinetics, and regulation of ADS is paramount for optimizing production and developing more accessible artemisinin-based therapies.

The AM1 Gene and its Product: Amorpha-4,11-diene Synthase (ADS)

The am1 gene encodes a protein of approximately 533 to 546 amino acids with a molecular weight of around 62.2 to 63.9 kDa.[2][3][4] The enzyme belongs to the family of lyases, specifically the class of carbon-oxygen lyases acting on phosphates. Key structural features include a conserved aspartate-rich domain (DDXXD) which is crucial for its catalytic activity.[3]

Enzymatic Reaction and Mechanism

ADS catalyzes the conversion of the linear isoprenoid precursor, farnesyl diphosphate (FPP), into the bicyclic sesquiterpene, amorpha-4,11-diene. The reaction mechanism is a complex multi-step process that involves:

-

Isomerization: FPP is first isomerized to (R)-nerolidyl diphosphate (NPP).

-

Ionization: The diphosphate group of NPP is eliminated, forming a nerolidyl cation.

-

Cyclization (C1-C6): The cation undergoes a C1-C6 ring closure to form a bisabolyl cation intermediate.

-

Hydride Shift: A 1,3-hydride shift occurs within the bisabolyl cation.

-

Cyclization (C1-C10): A second ring closure (C1-C10) forms the amorphane skeleton.

-

Deprotonation: The final step is a deprotonation to yield amorpha-4,11-diene.

This intricate mechanism underscores the sophisticated catalytic capabilities of ADS in forming the specific stereochemistry of this compound.

Quantitative Data

A comprehensive understanding of ADS requires a quantitative analysis of its enzymatic activity and the efficiency of this compound production in engineered systems.

Enzyme Kinetics of Amorpha-4,11-diene Synthase

The kinetic parameters of ADS have been determined using recombinant enzyme expressed in E. coli. These values are crucial for modeling metabolic pathways and optimizing enzyme performance.

| Substrate/Cofactor | Km (µM) | kcat (s-1) | kcat/Km (s-1·M-1) | Conditions | Reference |

| Farnesyl diphosphate (with Mg2+) | 3.3 | 6.8 x 10-3 | 2.06 x 103 | pH 6.5 | [5] |

| Farnesyl diphosphate (with Mn2+) | 8.0 | 15.0 x 10-3 | 1.88 x 103 | pH 6.5 | [5] |

| Farnesyl diphosphate (with Co2+) | 0.7 | 1.3 x 10-3 | 1.86 x 103 | pH 6.5 | [5] |

| Farnesyl diphosphate | 0.9 | - | - | pH 7.5, with Mg2+ | [2] |

| Farnesyl diphosphate | 2.03 | 0.186 | 0.92 x 105 | GC-MS based assay | [6] |

| Farnesyl diphosphate | 3.56 | 1.370 | 3.85 x 105 | GC-MS based assay | [6] |

| Geranyl diphosphate (with Mn2+) | 16.9 | 7.0 x 10-4 | 4.14 x 101 | pH 6.5 | [5] |

| Mg2+ | 70 | - | - | pH 7.5 | [2] |

| Mn2+ | 13 | - | - | pH 7.5 | [2] |

Note: Kinetic parameters can vary based on the assay method and conditions.

This compound Production in Engineered Microorganisms

Metabolic engineering efforts have successfully expressed the am1 gene in various microbial hosts to produce this compound. The following table summarizes some of the reported production titers.

| Host Organism | Engineering Strategy | Titer (mg/L) | Reference |

| Escherichia coli | Expression of a synthetic ADS gene and the mevalonate pathway from Enterococcus faecalis | 235 | [7] |

| Escherichia coli | Heterologous mevalonate pathway from yeast, with improved fermentation | 27,400 | [8] |

| Escherichia coli | Two-phase partitioning bioreactor | 500 | [9] |

| Saccharomyces cerevisiae | Expression of ADS and manipulation of the native mevalonate pathway | 153 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the am1 gene and ADS.

Cloning of the am1 (ADS) Gene from Artemisia annua

This protocol outlines the general steps for isolating and cloning the am1 gene.

-

RNA Extraction: Total RNA is extracted from the leaves of a high-artemisinin-producing strain of Artemisia annua using a suitable method like the CTAB method.[3]

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

PCR Amplification: The full-length open reading frame (ORF) of the am1 gene is amplified from the cDNA using gene-specific primers designed based on published sequences (e.g., NCBI GenBank accession number AF327527).[3] PCR cycling parameters are typically an initial denaturation at 95°C, followed by 30-40 cycles of denaturation at 94°C, annealing at 55-60°C, and extension at 72°C, with a final extension at 72°C.

-

Cloning: The amplified PCR product is purified and ligated into a suitable cloning vector (e.g., pDrive Cloning Vector).[3] The ligation mixture is then used to transform competent E. coli cells (e.g., DH5α).

-

Selection and Verification: Recombinant colonies are selected, and the presence of the insert is confirmed by plasmid extraction, restriction digestion, and Sanger sequencing.

Heterologous Expression and Purification of Recombinant ADS

This protocol describes the production and purification of ADS from a microbial host.

-

Expression Vector Construction: The cloned am1 ORF is subcloned into a bacterial expression vector (e.g., a pET vector) that allows for the production of a tagged protein (e.g., with a His6-tag) for simplified purification.[5]

-

Transformation and Expression: The expression construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of an inducer like IPTG.

-

Cell Lysis: After a period of induction, the bacterial cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and disrupted by sonication or other mechanical means.

-

Purification: The recombinant ADS is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins). The column is washed to remove non-specifically bound proteins, and the ADS is eluted with a buffer containing a high concentration of imidazole.

-

Purity Analysis: The purity of the purified protein is assessed by SDS-PAGE.

Amorpha-4,11-diene Synthase Enzyme Assay

This protocol details the procedure for measuring the enzymatic activity of ADS.

-

Reaction Mixture: The assay is typically performed in a reaction buffer (e.g., 10 mM Tris-HCl, pH 7.4) containing a divalent cation cofactor (e.g., 10 mM MgCl2), a reducing agent (e.g., 2 mM DTT), and the substrate, farnesyl diphosphate (FPP), at a known concentration.[10]

-

Enzyme Addition: The reaction is initiated by adding a known amount of purified ADS enzyme.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.

-

Product Extraction: The reaction is stopped, and the product, amorpha-4,11-diene, is extracted into an organic solvent (e.g., hexane or dodecane). An internal standard (e.g., β-caryophyllene) is often added to the extraction solvent for accurate quantification.[11]

-

Analysis: The extracted product is analyzed and quantified by Gas Chromatography-Mass Spectrometry (GC-MS).[5][10] The amount of this compound produced is determined by comparing its peak area to that of the internal standard.

Quantification of this compound Production in E. coli

This protocol describes a method for measuring this compound produced by engineered E. coli.

-

Cultivation: Engineered E. coli strains are cultured in a suitable fermentation medium.

-